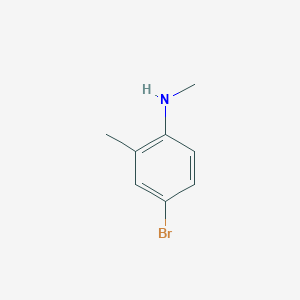

4-ブロモ-N,2-ジメチルアニリン

概要

説明

4-Bromo-N,2-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and two methyl groups at the N and 2-positions. This compound appears as a white to light grey crystalline solid and is primarily used in organic synthesis and as an intermediate in various chemical reactions .

科学的研究の応用

4-Bromo-N,2-dimethylaniline is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry

作用機序

Target of Action

The primary target of 4-Bromo-N,2-Dimethylaniline is the iodine present in various forms such as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine forms .

Mode of Action

It is known that the compound interacts with its targets (iodine forms) to facilitate their determination .

Result of Action

The primary result of the action of 4-Bromo-N,2-Dimethylaniline is the facilitation of iodine determination in various forms . It serves as an internal standard, aiding in the accurate measurement of iodine present as iodide, iodate, and covalently bound to organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-N,2-Dimethylaniline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and store it in a cool, dry, and well-ventilated place . It is also incompatible with oxidizing agents, acids, and metals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,2-dimethylaniline typically involves the bromination of N,2-dimethylaniline. One common method is to react N,2-dimethylaniline with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of 4-bromo-N,2-dimethylaniline can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals .

化学反応の分析

Types of Reactions: 4-Bromo-N,2-dimethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The bromine atom can be reduced to form N,2-dimethylaniline.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxides of 4-bromo-N,2-dimethylaniline.

Reduction: N,2-dimethylaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

類似化合物との比較

- 4-Bromo-N,N-dimethylaniline

- 4-Iodo-N,N-dimethylaniline

- 4-Chloro-N,N-dimethylaniline

Comparison: 4-Bromo-N,2-dimethylaniline is unique due to the presence of both bromine and two methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of the bromine atom enhances its electrophilic character, making it more reactive towards nucleophiles .

生物活性

4-Bromo-N,N-dimethylaniline (CAS No. 586-77-6) is an aromatic amine that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This compound is characterized by its molecular formula and a molecular weight of 200.08 g/mol. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

4-Bromo-N,N-dimethylaniline is typically presented as a white to light grey powder. It has been used as an internal standard in analytical chemistry for the determination of iodine in various matrices, including pharmaceuticals and food products .

Biological Activity Overview

The biological activity of 4-bromo-N,N-dimethylaniline can be categorized into several key areas:

- Toxicological Profile : This compound is known to be a skin and eye irritant, with potential harmful effects through inhalation and ingestion. It may induce methemoglobinemia, a condition where hemoglobin is altered, reducing its oxygen-carrying capacity .

- Enzymatic Inhibition : Research indicates that 4-bromo-N,N-dimethylaniline acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Environmental Impact : As a brominated compound, it poses potential risks to aquatic life and may contribute to environmental toxicity. Studies have highlighted the need for careful evaluation of such compounds in environmental assessments .

Toxicological Studies

A comprehensive review of toxicological data reveals that exposure to 4-bromo-N,N-dimethylaniline can lead to various adverse effects, including:

- Acute Toxicity : The compound exhibits acute toxicity through different exposure routes, with notable effects on the respiratory system and skin .

- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects, necessitating further investigation into its long-term safety profile .

Case Studies

- Case Study on Methemoglobinemia : A documented case highlighted the occurrence of methemoglobinemia in workers exposed to high concentrations of 4-bromo-N,N-dimethylaniline during manufacturing processes. Symptoms included cyanosis and respiratory distress, leading to emergency medical interventions.

- Environmental Toxicity Assessment : An ecological risk assessment conducted by the EPA evaluated the impact of brominated compounds, including 4-bromo-N,N-dimethylaniline, on aquatic ecosystems. Results indicated significant toxicity to fish species at concentrations above regulatory limits .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Toxicity | Skin and eye irritant; harmful by inhalation | |

| Enzyme Inhibition | Inhibits CYP1A2 | |

| Environmental Impact | Potential toxicity to aquatic life |

Table 2: Toxicological Data Overview

特性

IUPAC Name |

4-bromo-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZTYYHYOULJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621931 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-89-0 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。